molecular formula C17H11BrN2O3 B14946878 (5-Benzoyl-4-hydroxy-2H-pyrazol-3-yl)(4-bromophenyl)methanone

(5-Benzoyl-4-hydroxy-2H-pyrazol-3-yl)(4-bromophenyl)methanone

Cat. No.: B14946878
M. Wt: 371.2 g/mol
InChI Key: BGTAHUAKHZHJNX-UHFFFAOYSA-N
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Description

(3-BENZOYL-4-HYDROXY-1H-PYRAZOL-5-YL)(4-BROMOPHENYL)METHANONE: is a compound belonging to the pyrazole family, known for its diverse pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives, including (3-BENZOYL-4-HYDROXY-1H-PYRAZOL-5-YL)(4-BROMOPHENYL)METHANONE, typically involves nucleophilic addition-elimination reactions. For instance, hydrazine-coupled pyrazoles can be synthesized by reacting intermediates with different hydrazine derivatives under controlled conditions .

Industrial Production Methods: Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

Properties

Molecular Formula

C17H11BrN2O3

Molecular Weight

371.2 g/mol

IUPAC Name

[3-(4-bromobenzoyl)-4-hydroxy-1H-pyrazol-5-yl]-phenylmethanone

InChI

InChI=1S/C17H11BrN2O3/c18-12-8-6-11(7-9-12)16(22)14-17(23)13(19-20-14)15(21)10-4-2-1-3-5-10/h1-9,23H,(H,19,20)

InChI Key

BGTAHUAKHZHJNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=NN2)C(=O)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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